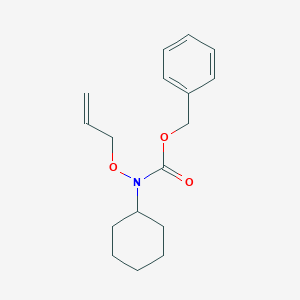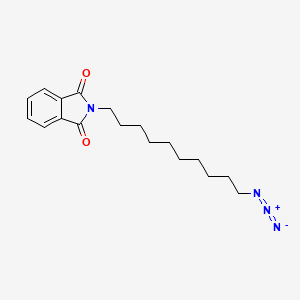
2-(10-Azidodecyl)isoindol-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Azidodecyl)isoindol-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-(10-Azidodecyl)isoindol-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the azido group. One common method involves the reaction of phthalic anhydride with 10-aminodecylamine to form the corresponding isoindol-1,3-dione derivative, which is then treated with sodium azide to introduce the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(10-Azidodecyl)isoindol-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, such as click chemistry, to form triazole derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and copper(I) catalysts for click chemistry. Major products formed from these reactions include oxidized isoindol-1,3-dione derivatives, amine-substituted derivatives, and triazole derivatives.
Scientific Research Applications
2-(10-Azidodecyl)isoindol-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in bioconjugation techniques, such as click chemistry, to label biomolecules.
Mechanism of Action
The mechanism of action of 2-(10-Azidodecyl)isoindol-1,3-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property makes it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application, such as targeting biomolecules in biological systems or forming cross-linked networks in polymer materials .
Comparison with Similar Compounds
2-(10-Azidodecyl)isoindol-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: Known for its use in pharmaceutical synthesis and as a building block in organic synthesis.
Phthalimide: Widely used in the synthesis of various organic compounds and as a precursor in the production of agrochemicals.
Triazole-tethered isoindol-1,3-dione: Used in the synthesis of complex heterocyclic compounds and materials science. The uniqueness of this compound lies in its azido functional group, which allows for versatile chemical modifications and applications in click chemistry.
Properties
IUPAC Name |
2-(10-azidodecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c19-21-20-13-9-5-3-1-2-4-6-10-14-22-17(23)15-11-7-8-12-16(15)18(22)24/h7-8,11-12H,1-6,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEJJMDVALCIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
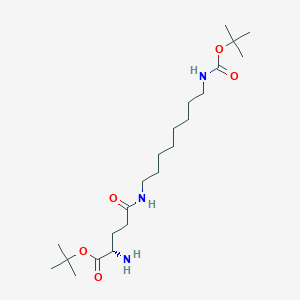
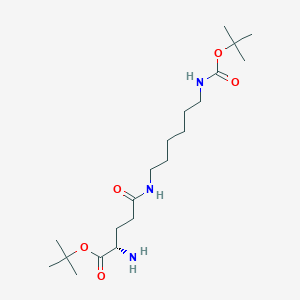

![2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(2-piperidin-4-ylethyl)acetamide;hydrochloride](/img/structure/B8167632.png)


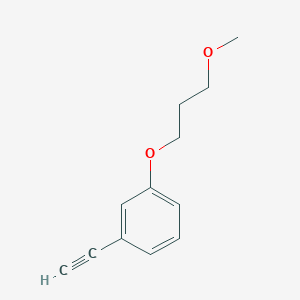
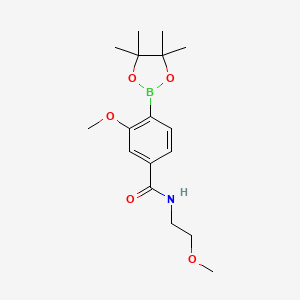
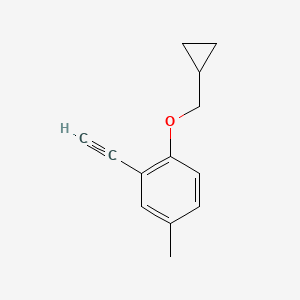
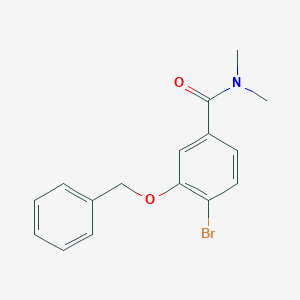
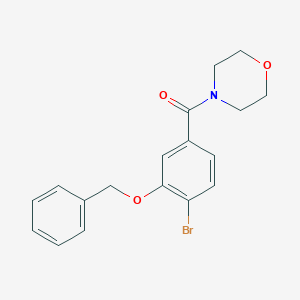
![(S)-methyl 3-amino-3-(2',6'-dimethyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8167692.png)
